

Structural Elucidation of Benzyl 3-methylpiperazine-1-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: *Benzyl 3-methylpiperazine-1-carboxylate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of **Benzyl 3-methylpiperazine-1-carboxylate**, a heterocyclic compound of interest in medicinal chemistry. This document outlines the key physicochemical properties, detailed experimental protocols for spectroscopic analysis, and a summary of expected analytical data. Furthermore, it presents a logical workflow for its characterization and a hypothetical signaling pathway based on the known biological activities of similar piperazine derivatives.

Physicochemical and Spectroscopic Data

The structural characterization of **Benzyl 3-methylpiperazine-1-carboxylate** (C₁₃H₁₈N₂O₂) relies on a combination of spectroscopic techniques and physicochemical measurements. The data presented in the following tables are based on a combination of publicly available information for the title compound and its close structural analogs.^{[1][2][3][4][5][6]} It is important to note that specific experimental values may vary depending on the experimental conditions and the isomeric form (racemate or specific enantiomer) of the sample.^[3]

Table 1: Physicochemical Properties

Property	Value (Estimated)	Source
Molecular Formula	C ₁₃ H ₁₈ N ₂ O ₂	[5]
Molecular Weight	234.29 g/mol	[3][5]
Boiling Point	~167 °C at 1 mmHg	[4] (analog)
Density	~1.1 g/mL	[4] (analog)
Refractive Index	~1.531	[7] (analog)

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
7.30-7.40	m	5H	Ar-H
5.15	s	2H	-O-CH ₂ -Ph
4.10-4.20	m	1H	Piperazine-CH
3.80-3.95	m	2H	Piperazine-CH ₂
2.80-3.10	m	4H	Piperazine-CH ₂
2.30-2.40	m	1H	NH
1.15	d	3H	-CH ₃

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
155.0	C=O (Carbamate)
136.5	Ar-C (Quaternary)
128.5	Ar-CH
128.0	Ar-CH
127.8	Ar-CH
67.0	-O-CH ₂ -Ph
50.5	Piperazine-CH
49.5	Piperazine-CH ₂
45.0	Piperazine-CH ₂
43.5	Piperazine-CH ₂
15.0	-CH ₃

Table 4: Predicted Infrared (IR) Spectroscopy Data

Frequency (cm ⁻¹)	Intensity	Assignment
3350-3200	Medium, Sharp	N-H Stretch
3100-3000	Medium	Aromatic C-H Stretch
2950-2850	Medium-Strong	Aliphatic C-H Stretch
1700-1680	Strong	C=O Stretch (Carbamate)
1600, 1495, 1450	Medium-Weak	Aromatic C=C Stretch
1250-1200	Strong	C-N Stretch
1150-1050	Strong	C-O Stretch
750-700	Strong	Aromatic C-H Bend (out-of-plane)

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Proposed Fragment
234	$[M]^+$ (Molecular Ion)
143	$[M - C_7H_7]^+$
100	$[C_5H_{10}N_2]^+$
91	$[C_7H_7]^+$ (Tropylium ion)
57	$[C_3H_5N]^+$

Experimental Protocols

The following are detailed protocols for the key analytical techniques used in the structural elucidation of **Benzyl 3-methylpiperazine-1-carboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform ($CDCl_3$) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Acquire 1H and ^{13}C NMR spectra on a 400 MHz NMR spectrometer.
- 1H NMR Acquisition:
 - Set the spectral width to 16 ppm.
 - Use a 30-degree pulse width with a relaxation delay of 1.0 second.
 - Acquire 16 scans.
- ^{13}C NMR Acquisition:

- Employ a proton-decoupled pulse sequence.
- Set the spectral width to 250 ppm.
- Use a 45-degree pulse width with a relaxation delay of 2.0 seconds.
- Acquire 1024 scans.
- Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ^1H NMR and the CDCl_3 solvent peak at 77.16 ppm for ^{13}C NMR.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation: For a liquid sample, place a drop of the neat compound between two potassium bromide (KBr) plates to form a thin film. For a solid sample, prepare a KBr pellet by grinding 1-2 mg of the compound with approximately 100 mg of dry KBr powder and pressing the mixture into a transparent disk.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or a pure KBr pellet.
 - Place the sample in the spectrometer's beam path.
 - Acquire the spectrum over a range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .
 - Co-add 16 scans to improve the signal-to-noise ratio.
- Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

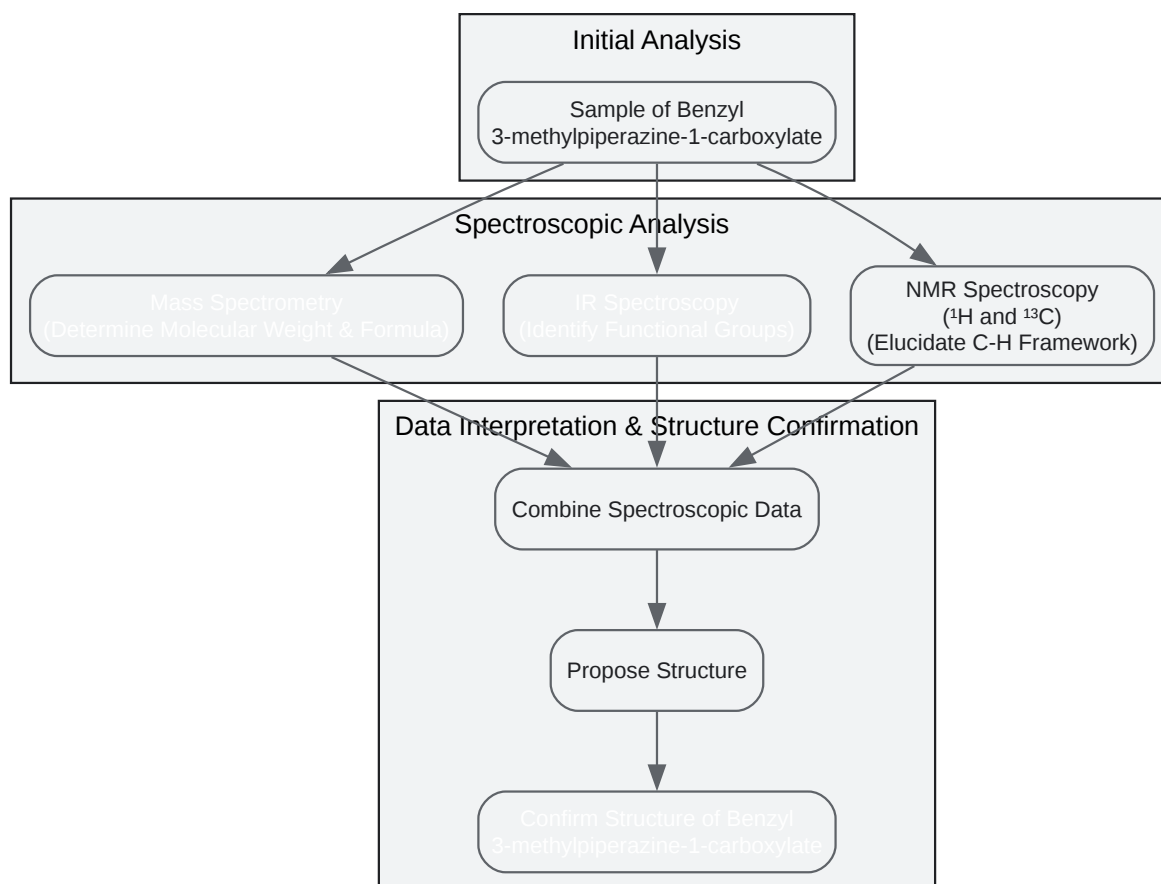
Methodology:

- **Sample Introduction:** Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- **Instrumentation:** Utilize a mass spectrometer equipped with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.
- **Data Acquisition:**
 - Set the ionization energy to 70 eV.
 - Acquire mass spectra over a mass-to-charge (m/z) range of 50-500.
- **Data Analysis:** Identify the molecular ion peak ($[M]^+$) to confirm the molecular weight. Analyze the fragmentation pattern to deduce the structure of the fragment ions, which provides further structural information. The tropylium ion at m/z 91 is a characteristic fragment for benzyl-containing compounds.^[7]

Visualizations

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of **Benzyl 3-methylpiperazine-1-carboxylate**.

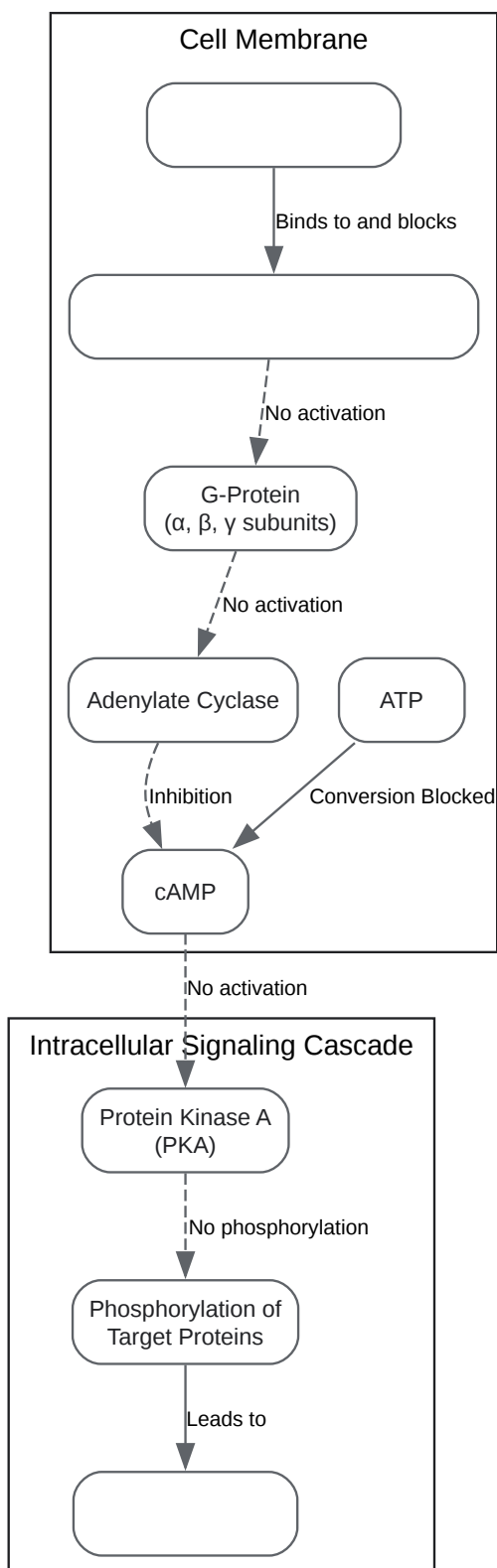


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Caption: Workflow for structural elucidation.

Hypothetical Signaling Pathway

Piperazine derivatives are known to exhibit a wide range of biological activities, including effects on the central nervous system.[1][8][9] Many of these effects are mediated through interactions with neurotransmitter receptors.[1][9] The following diagram illustrates a hypothetical signaling pathway where a piperazine derivative, such as **Benzyl 3-methylpiperazine-1-carboxylate**, acts as an antagonist at a G-protein coupled receptor (GPCR), for instance, a dopamine or serotonin receptor.[1]



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Caption: Hypothetical GPCR antagonism pathway.

This guide provides a foundational understanding of the structural elucidation of **Benzyl 3-methylpiperazine-1-carboxylate**. The provided data and protocols serve as a valuable resource for researchers in the field of drug discovery and development. Further experimental work is necessary to confirm the specific quantitative data for this molecule.

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